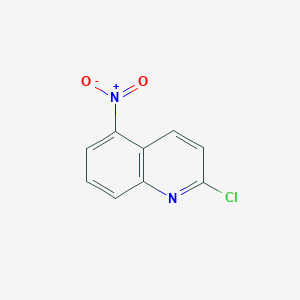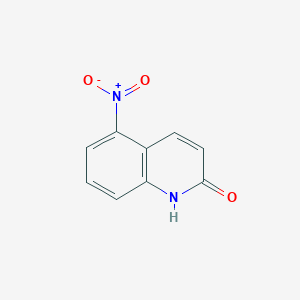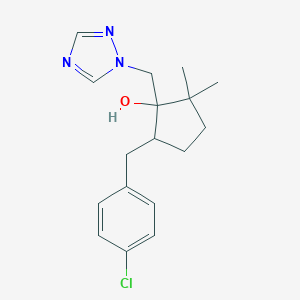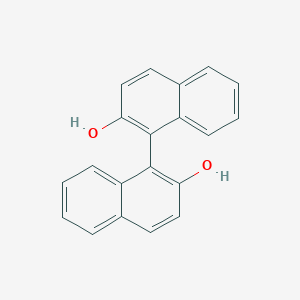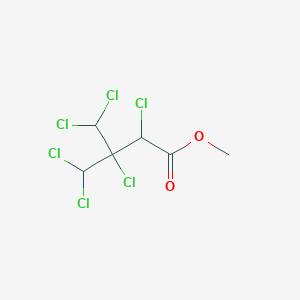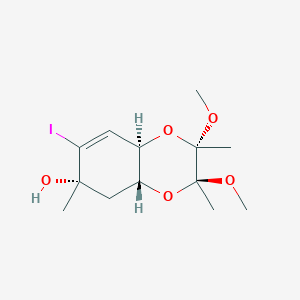
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol, also known as 7-Iodo-DMT, is a chemical compound that has gained interest among researchers due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol involves the activation of the 5-HT2A receptor, which leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA. This modulation results in altered perception, mood, and cognition. The exact mechanism of action of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol is not fully understood and requires further research.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol have been studied in animal models. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its hallucinogenic effects. Additionally, it has been shown to increase heart rate and blood pressure, similar to other psychedelics. These effects may be attributed to the activation of the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol in lab experiments is its high affinity for the 5-HT2A receptor, which allows for the selective activation of this receptor. Additionally, its unique chemical structure may provide insights into the structure-activity relationship of psychedelics. However, one limitation is its potential for inducing hallucinogenic effects in researchers, which may affect the validity of the results.
Direcciones Futuras
There are several future directions for research on (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems. Additionally, studies on its potential therapeutic applications, particularly in the treatment of psychiatric disorders, may be of interest. Furthermore, the development of novel analogs of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol may provide insights into the structure-activity relationship of psychedelics.
Conclusion:
In conclusion, (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its high affinity for the 5-HT2A receptor and its unique chemical structure make it a promising candidate for further research. However, its potential for inducing hallucinogenic effects and its limitations in lab experiments should be taken into consideration. Further research on its mechanism of action, therapeutic applications, and development of novel analogs may provide valuable insights into the field of psychedelics.
Métodos De Síntesis
The synthesis of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol involves the reaction of 2,5-dimethoxyphenethylamine with iodine monochloride in the presence of acetic acid. The resulting product is then reduced with sodium borohydride to obtain (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol. This synthesis method has been reported by several researchers, including Shulgin and Carter (1975) and Nichols et al. (2002).
Aplicaciones Científicas De Investigación
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in various physiological and behavioral processes, including mood regulation, perception, and cognition. The activation of this receptor by (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been shown to induce hallucinogenic effects, similar to those observed with other psychedelics such as LSD and psilocybin.
Propiedades
Número CAS |
888723-91-9 |
|---|---|
Nombre del producto |
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol |
Fórmula molecular |
C13H21IO5 |
Peso molecular |
384.21 g/mol |
Nombre IUPAC |
(2S,3S,4aR,7S,8aR)-6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C13H21IO5/c1-11(15)7-9-8(6-10(11)14)18-12(2,16-4)13(3,17-5)19-9/h6,8-9,15H,7H2,1-5H3/t8-,9-,11+,12+,13+/m1/s1 |
Clave InChI |
HWKCEKOCWQHZNV-QVWLAYSOSA-N |
SMILES isomérico |
C[C@@]1(C[C@@H]2[C@@H](C=C1I)O[C@]([C@@](O2)(C)OC)(C)OC)O |
SMILES |
CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O |
SMILES canónico |
CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







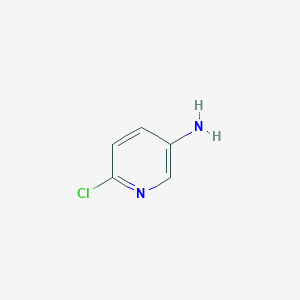
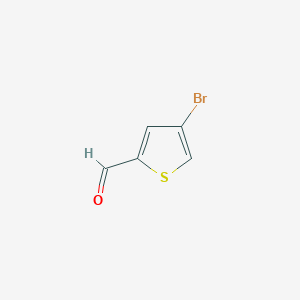
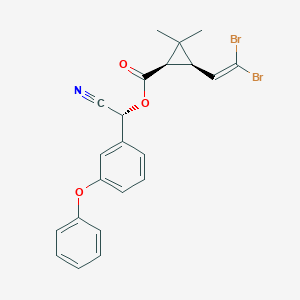
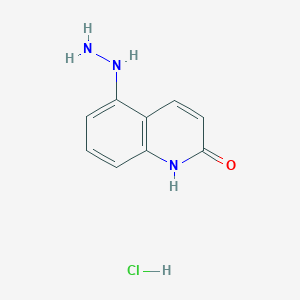
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)
